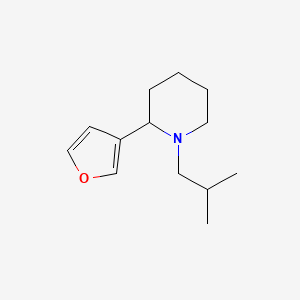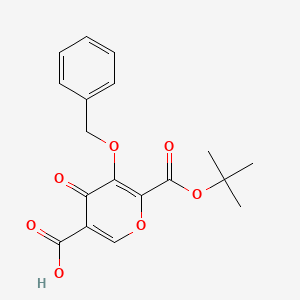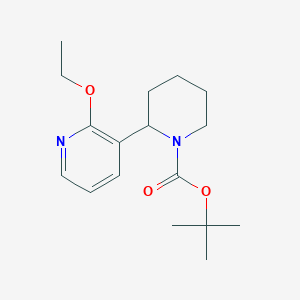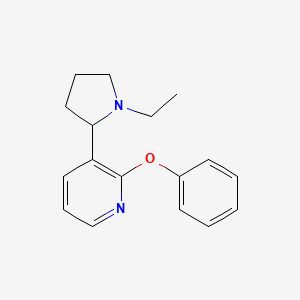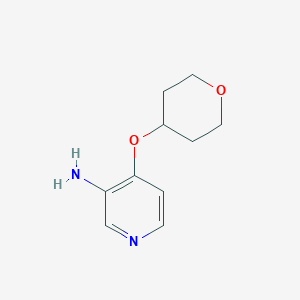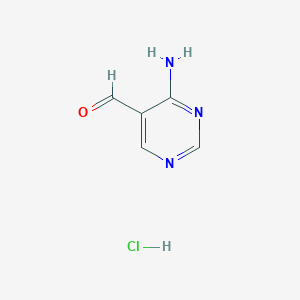
4-Aminopyrimidine-5-carbaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopyrimidine-5-carbaldehyde hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a formyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the commonly employed methods for the preparation of 4-aminopyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent. This is followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the formylation of 6-aminopyrimidines, leading to the formation of 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes .
Industrial Production Methods: Industrial production methods for 4-aminopyrimidine-5-carbaldehyde hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminopyrimidine-5-carbaldehyde hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides can be used under mild conditions.
Major Products Formed:
Oxidation: 4-Aminopyrimidine-5-carboxylic acid.
Reduction: 4-Aminopyrimidine-5-hydroxymethyl.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Aminopyrimidine-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-aminopyrimidine-5-carbaldehyde hydrochloride involves its interaction with various molecular targets and pathways. The amino and formyl groups on the pyrimidine ring allow it to participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Aminopyrimidine-5-carboxylic acid
- 4-Aminopyrimidine-5-hydroxymethyl
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Comparison: 4-Aminopyrimidine-5-carbaldehyde hydrochloride is unique due to the presence of both an amino group and a formyl group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H6ClN3O |
|---|---|
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
4-aminopyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H5N3O.ClH/c6-5-4(2-9)1-7-3-8-5;/h1-3H,(H2,6,7,8);1H |
InChI-Schlüssel |
LRDYPLZOPMIMNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)N)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)

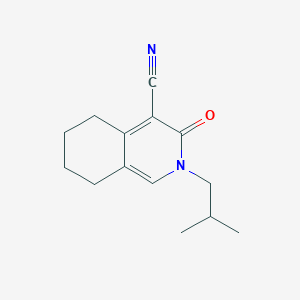
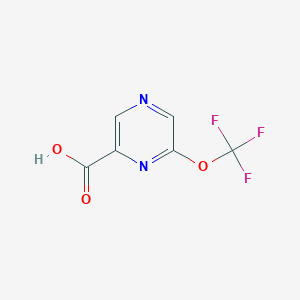
![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
